molecular formula C22H32O4 B1295752 Steviol acetate CAS No. 51576-10-4

Steviol acetate

Cat. No.: B1295752
CAS No.: 51576-10-4
M. Wt: 360.5 g/mol
InChI Key: OWNAFQAMMJOLHX-BQCLRKHDSA-N
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Description

Steviol acetate is a derivative of steviol, a diterpenoid compound found in the leaves of the Stevia rebaudiana plant Steviol is the aglycone part of steviol glycosides, which are responsible for the sweet taste of stevia

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steviol acetate typically involves the acetylation of steviol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The reaction can be represented as follows:

Steviol+Acetic AnhydrideSteviol Acetate+Acetic Acid\text{Steviol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Steviol+Acetic Anhydride→Steviol Acetate+Acetic Acid

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of steviol from Stevia rebaudiana leaves, followed by its acetylation. The extraction is typically done using solvent extraction methods, and the acetylation is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Steviol acetate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form steviol nor-ketone.

    Reduction: Reduction of this compound can yield steviol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Steviol nor-ketone

    Reduction: Steviol

    Substitution: Various steviol derivatives depending on the nucleophile used

Scientific Research Applications

Steviol acetate has several scientific research applications across different fields:

    Chemistry: Used as an intermediate in the synthesis of other steviol derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the food industry as a potential sweetener and flavor enhancer.

Mechanism of Action

The mechanism of action of steviol acetate involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit DNA polymerases and human DNA topoisomerase II, which are critical enzymes involved in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth, making this compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Steviol: The parent compound of steviol acetate, known for its sweetening properties.

    Stevioside: A glycoside of steviol, widely used as a natural sweetener.

    Rebaudioside A: Another glycoside of steviol, known for its high sweetness and low bitterness.

Uniqueness of this compound

This compound is unique due to its acetylated structure, which imparts different chemical properties compared to its parent compound steviol and its glycosides. This structural modification can enhance its stability and solubility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

(1R,5R,9S,10R,13S)-13-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-14-12-21-10-6-16-19(3,8-5-9-20(16,4)18(24)25)17(21)7-11-22(14,13-21)26-15(2)23/h16-17H,1,5-13H2,2-4H3,(H,24,25)/t16?,17-,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNAFQAMMJOLHX-BQCLRKHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CCC3C4(CCCC(C4CCC3(C1)CC2=C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]12CC[C@H]3[C@@]4(CCC[C@@](C4CC[C@]3(C1)CC2=C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965899
Record name 13-(Acetyloxy)kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51576-10-4
Record name Steviol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-(Acetyloxy)kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does steviol acetate interact with the enzymes of Gibberella fujikuroi, and what are the downstream effects?

A1: The research demonstrates that Gibberella fujikuroi possesses enzymes with low substrate specificity capable of modifying ent-kaurene compounds, including this compound [, ]. Instead of acting as a specific target for a single enzyme, this compound undergoes various transformations, including hydroxylation and deacetylation. These reactions lead to the production of several compounds, including 6β,7β-dihydroxythis compound, 13-acetyl derivatives of gibberellins A17 and A20, and other hydroxylated derivatives [, ]. This highlights the promiscuity of fungal enzymes involved in gibberellin biosynthesis.

Q2: Does modifying the structure of this compound affect its metabolism by Gibberella fujikuroi?

A2: Yes, the research shows that structural modifications to the steviol backbone can influence its metabolism. For example, replacing the 13-acetoxy group of this compound with a methyl ester leads to the production of mono-, di-, and hydroxyoxo-derivatives instead of the 13-acetyl gibberellin derivatives observed with this compound []. This suggests that the fungal enzymes exhibit some degree of substrate specificity, and even minor structural changes can alter the metabolic outcome. Additionally, modifications to the CD ring system, particularly in the context of isosteviol (ent-16-oxobeyeran-19-oic acid), can suppress the activity of the 3-hydroxylating enzyme in the metabolic pathway [].

  1. Bearder, J. R., et al. (1980). “Fungal products. Part XVI. Conversion of isosteviol and this compound into gibberellin analogues by mutant b1-41a of Gibberella fujikuroi and the preparation of (3H)gibberellin A20.” Journal of the Chemical Society, Perkin Transactions 1, 1732-1740.
  2. Murofushi, N., et al. (1980). “Metabolism of steviol and its derivatives by Gibberella fujikuroi.” Phytochemistry, 19(8), 1783-1788.

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